![molecular formula C7H6N4O2 B1529652 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 89975-93-9](/img/structure/B1529652.png)
2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
Vue d'ensemble
Description
The compound “2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid” is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine family . This family of compounds is known for its wide range of biological and pharmacological activities .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been reported in several studies . For instance, two series of novel ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines derivatives were synthesized and screened for their anti-inflammatory activity . Another study reported the design, synthesis, and assessment of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolin-4(3H)-one derivatives .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been studied extensively . The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is present in diverse important structures in agriculture and medicinal chemistry .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been explored in various studies . For example, the anti-inflammatory activity of ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines derivatives was evaluated by their inhibition effect of using LPS-induced inflammatory response in RAW 264.7 macrophages in vitro .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been reported in various studies . For instance, the compound “5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol” has a molecular weight of 150.1380 .Applications De Recherche Scientifique
Anticancer Activity
This compound has shown promise in the field of oncology. Derivatives of [1,2,4]triazolo[1,5-a]pyrimidines have been synthesized and tested for their anticancer properties. They have been found to exhibit inhibitory activity against various cancer cell lines, making them potential candidates for the development of new anticancer drugs .
Antimicrobial Properties
The triazolopyrimidine scaffold is known to possess antibacterial and antifungal activities. This makes 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid a valuable starting point for the synthesis of compounds that could serve as new antimicrobial agents .
Antiviral Applications
Research has indicated that triazolopyrimidines can be effective against certain viruses. This is particularly relevant in the search for treatments for emerging viral diseases. The compound’s structure allows for the development of novel antiviral agents .
Antiparasitic Uses
Compounds based on the triazolopyrimidine nucleus have been explored for their antiparasitic effects. This includes potential treatments for diseases like malaria, where there is a continuous need for new therapeutic agents .
Agricultural Chemistry
In agriculture, triazolopyrimidines are used to create herbicides and pesticides. Their biological activity can be harnessed to protect crops from various pests and diseases, contributing to increased agricultural productivity .
Coordination Chemistry
2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid can act as a ligand in coordination chemistry, forming complexes with metals. These complexes have diverse applications, including catalysis and material science .
Bioisostere for Purines
The compound’s heterocyclic nucleus is considered a bioisostere for purines. This property is exploited in medicinal chemistry to design molecules that can mimic the biological effects of purines, which are fundamental components of DNA and RNA .
Enzyme Inhibition
This compound is also used as a reactant in the synthesis of enzyme inhibitors. These inhibitors have significant potential in treating diseases by targeting specific enzymes involved in disease progression, such as dihydroorotate dehydrogenase inhibitors for antimalarial activity .
Mécanisme D'action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure have been found to interact with various targets, including rorγt, phd-1, jak1, and jak2 .
Mode of Action
Similar compounds have been reported to act as inverse agonists or inhibitors for their respective targets .
Biochemical Pathways
Related compounds have been associated with various biological activities, including antifungal, antitubercular, and antibacterial effects .
Result of Action
Related compounds have been reported to exhibit various biological activities, including antifungal, antitubercular, and antibacterial effects .
Safety and Hazards
Orientations Futures
The future directions for the research and development of [1,2,4]triazolo[1,5-a]pyrimidine derivatives are promising . These compounds have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities . This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .
Propriétés
IUPAC Name |
2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-4-9-7-8-3-2-5(6(12)13)11(7)10-4/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVARARYJSMVTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89975-93-9 | |
| Record name | 2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



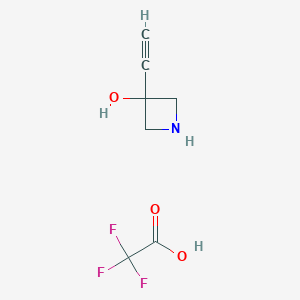
![4-Amino-5-bromofuro[2,3-D]pyrimidine](/img/structure/B1529571.png)
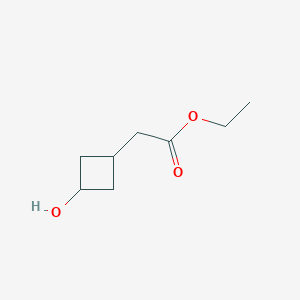
![tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1529574.png)
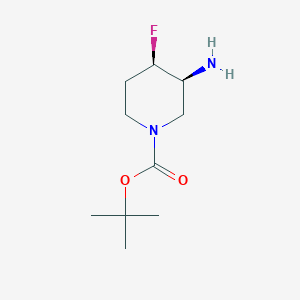
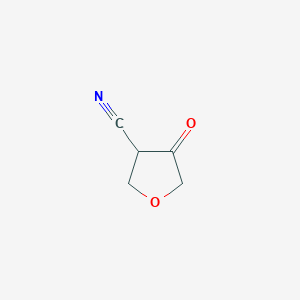

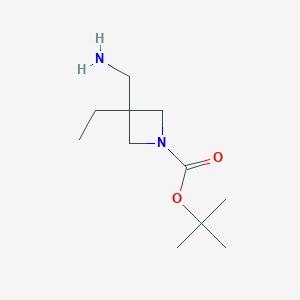

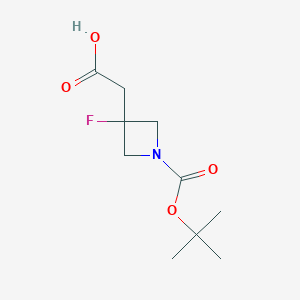
![Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1529588.png)
![Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1529589.png)

